Product packaging for 3-Ethyl-4,7-difluoro-1H-indole(Cat. No.:CAS No. 1360936-04-4)

3-Ethyl-4,7-difluoro-1H-indole

Cat. No.: B1460515
CAS No.: 1360936-04-4
M. Wt: 181.18 g/mol
InChI Key: JZXMNDRAICOHQX-UHFFFAOYSA-N
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Description

3-Ethyl-4,7-difluoro-1H-indole is a functionalized indole derivative of significant interest in medicinal and organic chemistry research. The indole scaffold is a well-established "privileged structure" in drug discovery, capable of serving as a ligand for a diverse array of biological receptors and mimicking the structure of peptides . This makes it a highly valuable core template for developing novel therapeutic agents. While specific biological data for this compound is limited in the public domain, its structure suggests broad research potential. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties . Researchers can utilize this compound as a key synthetic intermediate for exploring new chemical space in programs targeting various diseases. Indole derivatives have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, and anti-tubercular effects . Notably, several indole-containing molecules are FDA-approved drugs or are currently undergoing clinical trials, underscoring the scaffold's profound utility . This compound is presented as a high-quality building block for researchers developing novel inhibitors and probing structure-activity relationships (SAR). It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9F2N B1460515 3-Ethyl-4,7-difluoro-1H-indole CAS No. 1360936-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-4,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c1-2-6-5-13-10-8(12)4-3-7(11)9(6)10/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXMNDRAICOHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C(C=CC(=C12)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Indole Nucleus: a Privileged Scaffold in Organic Synthesis

The indole (B1671886) moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental scaffold in the world of organic chemistry. semanticscholar.org Its presence in a vast array of natural products, pharmaceuticals, and advanced materials underscores its significance. semanticscholar.orgresearchgate.net Well-known examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the anti-inflammatory drug indomethacin. wikipedia.org The versatility of the indole nucleus allows for its functionalization at various positions, enabling the synthesis of a diverse library of derivatives with a wide range of biological activities. semanticscholar.orgnumberanalytics.com

The development of numerous synthetic methods, from classical approaches like the Fischer and Leimgruber-Batcho syntheses to modern metal-catalyzed cross-coupling and C-H activation reactions, has provided chemists with powerful tools to construct and modify the indole core. researchgate.netnumberanalytics.comijpsjournal.com This synthetic accessibility has further solidified the indole's status as a "privileged scaffold" in drug discovery and organic synthesis. semanticscholar.org

The Strategic Role of Fluorine in Molecular Design: Electronic and Steric Consequences

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is attributed to the unique characteristics of the fluorine atom, including its small size (van der Waals radius of 1.47 Å) and high electronegativity (3.98 on the Pauling scale). tandfonline.com These properties lead to significant electronic and steric implications.

Electronic Effects: Fluorine's high electronegativity causes a strong inductive electron-withdrawing effect, which can significantly influence the reactivity and stability of a molecule. numberanalytics.com This can lead to a decrease in the reactivity of aromatic rings towards electrophilic substitution. numberanalytics.com Furthermore, the presence of fluorine can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting the molecule's electronic properties. numberanalytics.comoup.com The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, a property often exploited in drug design to improve pharmacokinetic profiles. nih.govacs.org

Steric Effects: While often considered a "small" atom, the substitution of hydrogen with fluorine does introduce steric bulk, which can influence molecular conformation and interactions with biological targets. numberanalytics.comnih.gov The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comnih.gov This increased stability is a key reason for the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. researchgate.net

An Overview of Fluorinated Indoles As Versatile Synthetic Intermediates

The combination of the indole (B1671886) scaffold's inherent biological relevance and the unique properties imparted by fluorine has made fluorinated indoles highly valuable building blocks in medicinal chemistry and materials science. researchgate.netresearchgate.net The strategic placement of fluorine atoms on the indole ring can modulate the molecule's lipophilicity, metabolic stability, and binding affinity for biological targets. tandfonline.comresearchgate.net

The synthesis of fluorinated indoles can be achieved through various strategies, including the use of fluorinated starting materials in classical indole syntheses or the direct fluorination of a pre-formed indole ring using modern fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.netmdpi.com For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to produce fluorinated indoles, though the reaction can sometimes yield isomeric mixtures. researchgate.netarkat-usa.org

Fluorinated indoles serve as key intermediates in the synthesis of a wide range of biologically active compounds. For example, 5,7-difluoroindole (B1306068) derivatives have been identified as potent influenza inhibitors. nih.govresearchgate.net Similarly, other fluorinated indole derivatives have shown promise as anticancer and antimicrobial agents. The ability to fine-tune the electronic and steric properties of the indole nucleus through fluorination provides a powerful tool for optimizing the pharmacological profiles of drug candidates. tandfonline.com

The Rationale for Focusing on 3 Ethyl 4,7 Difluoro 1h Indole: a Distinctly Substituted Fluorinated Indole

The specific substitution pattern of 3-Ethyl-4,7-difluoro-1H-indole makes it a compound of particular interest for several reasons. The presence of two fluorine atoms at the 4 and 7 positions of the indole (B1671886) ring is expected to significantly impact the electronic properties of the benzene (B151609) portion of the scaffold. This difluoro substitution pattern can influence the molecule's interaction with biological targets and its metabolic stability.

The ethyl group at the 3-position is also a key feature. The 3-position of the indole ring is a common site for substitution and is often crucial for biological activity. wikipedia.org The ethyl group provides a specific steric and lipophilic character that can influence binding to target proteins.

The combination of these features—the 4,7-difluoro substitution and the 3-ethyl group—creates a unique chemical entity with a distinct profile. Research into this specific compound is driven by the desire to understand how this particular combination of substituents affects its chemical reactivity, physical properties, and potential biological activity. The synthesis and study of such specifically substituted fluorinated indoles are crucial for expanding the chemical space of potential drug candidates and for developing a deeper understanding of structure-activity relationships within this important class of compounds.

An in-depth analysis of the synthetic pathways leading to the formation of this compound and its foundational 4,7-difluoroindole structure is crucial for its application in chemical and pharmaceutical research. This article focuses exclusively on the methodological approaches for its synthesis, detailing both classical and modern strategies for constructing the fluorinated indole core and the subsequent introduction of the ethyl substituent.

Future Research Directions in 3 Ethyl 4,7 Difluoro 1h Indole Chemistry

Development of More Sustainable and Efficient Synthetic Methodologies

The pursuit of environmentally benign and resource-efficient synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 3-Ethyl-4,7-difluoro-1H-indole and its derivatives should prioritize the principles of green chemistry.

Current synthetic strategies for indole (B1671886) derivatives often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. beilstein-journals.org Future research should focus on developing methodologies that mitigate these drawbacks. Promising areas of investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in indole synthesis. mdpi.comnih.gov Exploring microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more efficient and sustainable processes.

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without the need for a catalyst or solvent is highly desirable from a green chemistry perspective. beilstein-journals.org Investigating solid-state reactions or reactions in eco-friendly solvents like water or ionic liquids could offer cleaner synthetic pathways. researchgate.net

Mechanochemistry: The use of mechanical force to induce chemical reactions, known as mechanochemistry, offers a solvent-free alternative to traditional solution-phase synthesis. A mechanochemical approach to the Fischer indole synthesis has been reported as an eco-friendly option. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. nih.gov Investigating enzymatic routes, for instance, using monoamine oxidase for the aromatization of indoline precursors, could provide a green alternative for the synthesis of fluorinated indoles. researchgate.net

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

MethodologyPotential AdvantagesKey Research Focus for this compound
Microwave-Assisted SynthesisReduced reaction times, increased yields, enhanced reaction rates.Optimization of microwave parameters for key cyclization and functionalization steps.
Catalyst-Free/Solvent-Free ReactionsMinimized waste, simplified purification, reduced environmental impact.Design of reaction pathways that proceed under thermal or mechanochemical conditions without catalysts or solvents.
BiocatalysisHigh selectivity (regio-, stereo-, enantio-), mild reaction conditions, biodegradable catalysts.Identification and engineering of enzymes for the selective fluorination and alkylation of indole precursors.

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The electron-deficient nature of the this compound core, a consequence of the two fluorine atoms, is expected to impart unique reactivity patterns. A key future research direction will be the systematic exploration of these profiles to uncover novel chemical transformations.

The fluorine atoms at C4 and C7 significantly withdraw electron density from the indole ring system, which can alter the traditional reactivity of the indole nucleus. While the C3 position is typically the most nucleophilic site in electron-rich indoles, the electronic landscape of this compound will likely favor different reaction pathways.

Future research should focus on:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular diversification. Investigating the regioselectivity of C-H functionalization at the C2, C5, and C6 positions of the indole core will be crucial. Palladium-catalyzed dual C-H functionalization has been demonstrated for other fluorinated indoles and could be a promising avenue. mdpi.comrsc.org Given the 3-alkyl substituent, exploring C2-alkylation with unactivated alkenes, a reaction that has been shown to be effective for 3-alkylindoles, would be of interest. nih.govacs.org

Reactivity of the Ethyl Group: The ethyl group at the C3 position offers another handle for functionalization. Research into the selective oxidation, halogenation, or coupling reactions of this alkyl chain could lead to a diverse range of new derivatives.

Umpolung Strategies: The concept of "umpolung," or polarity inversion, could be particularly relevant for this electron-deficient indole. Developing conditions that render the typically electrophilic positions of the indole nucleus nucleophilic would open up new synthetic possibilities. researchgate.net

Reactions with Electron-Rich Species: The electron-poor nature of the this compound ring makes it an excellent candidate for reactions with electron-rich nucleophiles and radicals. researchgate.netnih.gov Detailed studies of its reactivity in Michael additions, Friedel-Crafts type reactions, and radical additions will be informative.

Advanced Mechanistic and Computational Studies for Predictive Synthesis

A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for the rational design of more efficient and selective transformations. The integration of advanced mechanistic experiments and computational chemistry will be pivotal in achieving this goal.

Computational tools, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reaction pathways, and transition states involved in chemical reactions. acs.orgresearchgate.net For a molecule with the electronic complexity of this compound, computational studies can help to:

Predict Regioselectivity: DFT calculations can be employed to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the indole ring, guiding experimental design.

Elucidate Reaction Mechanisms: Computational modeling can help to elucidate the detailed mechanisms of transition metal-catalyzed C-H functionalization reactions, including the role of ligands and the nature of key intermediates. nih.gov

Rationalize Catalyst Performance: By modeling catalyst-substrate interactions, computational studies can aid in the selection and design of optimal catalysts for specific transformations.

Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates, will be crucial to validate the predictions from computational models. The synergy between theory and experiment will enable the development of predictive models for the synthesis and reactivity of this and other complex indole derivatives.

Innovative Design and Synthesis of Derivatives for New Applications

The unique combination of a difluorinated indole core and a C3-ethyl substituent suggests that derivatives of this compound could possess interesting biological activities and material properties. A significant future research direction will be the innovative design and synthesis of novel derivatives for a range of applications.

Fluorine-containing organic molecules are of considerable interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. nih.gov

Key areas for the design and synthesis of new derivatives include:

Medicinal Chemistry: Fluorinated indoles are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of a library of derivatives of this compound with diverse functional groups at various positions will be a promising strategy for the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies will be essential to guide the design of more potent and selective compounds. rsc.org

Materials Science: The electronic properties of the fluorinated indole core suggest that its derivatives could be valuable as organic electronic materials. The design and synthesis of π-conjugated systems incorporating the this compound scaffold could lead to new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. uc.pt

The pharmacological profiles of some exemplary fluorinated indole derivatives are summarized in Table 2.

Compound ClassTherapeutic AreaReported Activity
Fluorinated Indole-carboxamidesAntiviral (HIV)Potent inhibition of HIV-1 replication. acs.org
5-Fluoroindole-thiosemicarbazidesAntiviralSignificant activity against Coxsackie B4 virus. acs.org
Fluorinated Indole HybridsAnti-diabeticGPR119 agonist activity. mdpi.com
5-Fluoroisatin DerivativesAnti-inflammatoryInhibition of bovine serum albumin denaturation. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives of this compound, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms will be essential.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. mdpi.comacs.org The application of continuous flow technology to the synthesis of indole derivatives has been shown to reduce reaction times and improve yields. mdpi.com Future research should explore the translation of key synthetic steps for this compound into continuous flow processes.

Automated synthesis platforms, often coupled with high-throughput screening, can dramatically accelerate the synthesis and evaluation of large libraries of compounds. nih.govrsc.org By employing robotic systems for reaction setup, purification, and analysis, researchers can rapidly explore a vast chemical space and identify derivatives with desired properties. The use of acoustic droplet ejection (ADE) technology for nanomole-scale synthesis has been demonstrated for indole derivatives, showcasing the potential for high-throughput reaction optimization and library generation. nih.govnih.gov

The integration of these advanced technologies will not only enhance the efficiency of research in this area but also enable the exploration of a much broader range of chemical diversity, increasing the likelihood of discovering novel compounds with valuable applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Ethyl-4,7-difluoro-1H-indole, and what key purification challenges exist?

  • Methodology : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents to the indole core. For example, a related compound (5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) was synthesized using CuI catalysis in PEG-400/DMF solvent mixtures, followed by column chromatography (70:30 EtOAc/hexane) . Key challenges include low yields (~22%) due to side reactions and purification difficulties caused by byproducts with similar polarity.
  • Spectroscopic Validation : Post-synthesis, ¹H/¹³C/¹⁹F NMR and HRMS are critical. For fluorinated indoles, ¹⁹F NMR typically shows distinct shifts: e.g., -115 to -125 ppm for aromatic fluorine .

Q. Which spectroscopic techniques are prioritized for characterizing fluorinated indoles like this compound?

  • Essential Techniques :

  • ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments.
  • HRMS : Confirms molecular mass and purity (e.g., FAB-HRMS with m/z matching theoretical values) .
  • X-ray Crystallography : Resolves structural ambiguities using programs like SHELXL .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Cu-catalyzed synthesis of this compound?

  • Strategies :

  • Solvent Optimization : Replace PEG-400 with ionic liquids to enhance reaction efficiency .
  • Catalyst Loading : Increase CuI concentration (0.2–0.3 equiv.) to accelerate cycloaddition.
  • Temperature Control : Conduct reactions under microwave irradiation to reduce time and improve regioselectivity .
    • Yield Comparison : Initial yields of 22% () can potentially reach >40% with optimized protocols.

Q. What methodologies resolve contradictions between experimental ¹⁹F NMR data and computational predictions?

  • Approach :

Perform density functional theory (DFT) calculations to predict ¹⁹F chemical shifts.

Compare with experimental data (e.g., shifts deviating >5 ppm indicate potential stereoelectronic effects or solvent interactions).

Adjust computational models to account for solvent polarity or intermolecular interactions .

Q. How do fluorine substituents at positions 4 and 7 influence electrophilic substitution reactivity?

  • Electronic Effects :

  • Fluorine’s electron-withdrawing nature deactivates the indole ring, directing electrophiles to meta/para positions.
  • Comparative studies on 4-chloro-6-fluoro-1H-indole () show reduced reactivity in Friedel-Crafts alkylation versus non-fluorinated analogs.
    • Practical Implications : Use milder electrophiles (e.g., acetyl chloride/Lewis acid) to avoid side reactions .

Q. What crystallographic strategies address structural ambiguities in this compound derivatives?

  • Recommendations :

  • Use SHELX software for high-resolution refinement, particularly for handling twinned crystals or disordered ethyl/fluoro groups .
  • Collect data at low temperatures (100 K) to minimize thermal motion artifacts.

Data Contradiction Analysis

Q. How should researchers interpret conflicting ¹³C NMR data for fluorinated indoles?

  • Case Study : In , ¹³C NMR peaks for triazole-linked indoles were assigned via 2D HSQC. Discrepancies may arise from tautomerism or dynamic effects.
  • Resolution : Perform variable-temperature NMR or deuterium exchange experiments to identify dynamic processes .

Methodological Best Practices

  • Synthesis : Prioritize CuAAC for regioselective triazole formation.
  • Purification : Use gradient elution in column chromatography to separate polar byproducts.
  • Computational Modeling : Validate NMR predictions with Gaussian09/B3LYP/6-311++G(d,p) basis sets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.